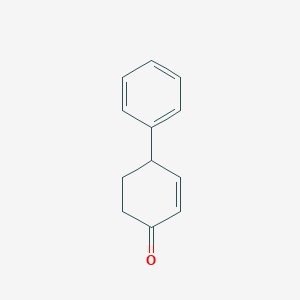
2-Cyclohexen-1-one, 4-phenyl-
概要
説明
2-Cyclohexen-1-one, 4-phenyl- is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexen-1-one, 4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
In the pharmaceutical industry, CHO serves as a critical intermediate in the synthesis of various biologically active compounds. Notable applications include:
- Synthesis of Antihypercholesteremic Agents : CHO is utilized in the preparation of compounds aimed at lowering cholesterol levels.
- Production of Eicosanoid Enzyme Inhibitors : These inhibitors are crucial for developing treatments for inflammatory diseases .
- Immunostimulants : Certain derivatives derived from CHO have shown potential as antitumorigenic therapeutic agents .
Case Study: Synthesis of 11-Deoxy Prostaglandins
Hoffmann-La Roche has reported using CHO in the synthesis of 11-deoxy prostaglandins, which are important in pharmacological applications related to inflammation and pain management .
Agricultural Applications
In agriculture, CHO is explored for its role as a chemical intermediate in the development of herbicides and fungicides:
- Herbicide Safeners : Research has identified novel derivatives of CHO that can act as safeners to protect crops from herbicide damage. For instance, a study demonstrated that certain substituted cyclohexenones could alleviate injury to maize caused by clethodim herbicide .
Data Table: Herbicide Safener Candidates Derived from CHO
| Compound Name | Yield (%) | Application |
|---|---|---|
| 3-(2,4-Dichlorobenzoyloxy)-2-phenyl-2-cyclohexen-1-one | 59 | Herbicide safener for maize |
| Cyclohexenone derivatives | Various | Antifungal agents |
Industrial Applications
The industrial utility of CHO extends to its use as a reagent in chemical processes:
- Chemical Intermediate : It is widely employed in the chemical process industry (CPI) for synthesizing various organic compounds .
- Microbiological Procedures : CHO is used as a starting material for microbial reduction processes to produce optically active carbonyl compounds .
Case Study: Production of Liquid Crystals
Merck has patented the use of cyclohexenone derivatives in synthesizing liquid crystals used in electro-optical display devices. This application highlights the compound's versatility beyond traditional organic synthesis .
Biological Effects and Toxicity Considerations
Research indicates that CHO can influence biological systems by depleting reduced glutathione (GSH) levels, which may affect cell activation and proliferation. While some studies suggest potential anticarcinogenic properties due to its electrophilic nature, concerns about mutagenicity and carcinogenicity have been raised with certain analogs .
Summary of Biological Effects
| Effect | Observation |
|---|---|
| GSH Depletion | Inhibition of DNA synthesis in lymphocytes |
| Anticarcinogenic Potential | Induction of cellular enzymes that deactivate carcinogens |
化学反応の分析
Conjugate (Michael) Addition
The α,β-unsaturated ketone structure enables nucleophilic attacks at the β-carbon. For example:
-
Organocopper reagents undergo 1,4-addition to form β-substituted ketones.
-
Grignard reagents predominantly favor 1,2-addition to the carbonyl group, yielding allylic alcohols (e.g., reaction with phenylmagnesium bromide) .
Example Reaction Table
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Phenyl Grignard | 4-Phenyl-1-phenylcyclohexenol | 95% | THF, 0°C → RT | |
| Organocopper | 4-Phenyl-3-alkylcyclohexanone | 60–85% | CuBr, Et₂O |
Diels-Alder Cycloaddition
The enone participates as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., cyclopentadiene). The phenyl group at C4 sterically directs endo selectivity:
-
Endo preference : Observed in reactions with 1,3-pentadiene derivatives due to minimized steric clash in transition states .
Key Data :
Sigmatropic Rearrangements
4-Phenyl-2-cyclohexen-1-one serves as a precursor in multi-step syntheses involving -sigmatropic shifts:
-
Oxy-Cope rearrangement : Converts enones to γ,δ-unsaturated ketones through thermally induced reorganization .
-
Robinson Annulation : Combines Michael addition and aldol condensation to form polycyclic frameworks .
Example Pathway
-
Hemiketal formation : Reaction with phenylpyruvic acid generates a hemiketal intermediate .
-
Rearrangement : Oxy-Cope shift produces a diketone intermediate.
-
Aldol cyclization : Intramolecular condensation yields diaryl-substituted cyclohexenone acids (e.g., 4,5-diphenyl derivative, 86% yield) .
Aldol Condensation
In basic conditions, the enolate form undergoes condensation with aldehydes:
Conditions :
-
Catalyst: NaOH (aq.) or LDA (anhydrous).
-
Substrates: Aromatic aldehydes (e.g., benzaldehyde).
Functionalization via Halogenation and Alkylation
-
Halogenation : Electrophilic bromination at the α-position (C3) occurs in CCl₄ with Br₂, yielding 3-bromo-4-phenylcyclohexenone .
-
Alkylation : Enolate intermediates react with alkyl halides (e.g., methyl iodide) to form C3-alkylated products .
Biological Relevance and Metabolic Pathways
-
Enzyme induction : Acts as a substrate for enone reductases in microbial systems (e.g., Beauveria sulfurescens), producing cyclohexanol deri
特性
CAS番号 |
51171-72-3 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
4-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,8,11H,7,9H2 |
InChIキー |
IMZKNYVHHFRIMH-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C=CC1C2=CC=CC=C2 |
正規SMILES |
C1CC(=O)C=CC1C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














